(4-Chlorocinnolin-3-yl)methanamine
Description
Properties
IUPAC Name |
(4-chlorocinnolin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-9-6-3-1-2-4-7(6)12-13-8(9)5-11/h1-4H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPHRWVHONMEIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N=N2)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enhancing Reductive Amination Efficiency
Purification Challenges
-
Silica Gel Compatibility: The polar amine group necessitates DIOL-silica gel for effective separation (chloroform/methanol, 40:1).
-
Recrystallization: Acetonitrile or ethyl acetate/n-hexane mixtures yield high-purity crystals (mp 190–192°C for compound 4 ).
Scalability and Industrial Relevance
The formylation-reductive amination route is most viable for large-scale production, offering:
Chemical Reactions Analysis
Types of Reactions
(4-Chlorocinnolin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
Anticoagulant Properties
One of the primary applications of (4-Chlorocinnolin-3-yl)methanamine is its use as an anticoagulant agent. According to a patent application, this compound exhibits a potent inhibitory effect on activated blood coagulation factor X (FXa), which is crucial in the coagulation cascade. The inhibition of FXa leads to significant anticoagulant effects, making it a candidate for preventing and treating thromboembolic conditions such as:
- Cerebral infarction
- Myocardial infarction
- Pulmonary embolism
- Deep venous thrombosis
- Disseminated intravascular coagulation syndrome
The compound's ability to be administered orally while maintaining efficacy is particularly noteworthy, as it addresses the need for effective anticoagulants with reduced risks of hemorrhage and side effects .
Research Findings on Efficacy
Research has indicated that this compound derivatives can provide rapid and sustained anticoagulant effects. A study highlighted that these compounds could be beneficial in scenarios such as:
- Thrombus formation during extracorporeal circulation
- Thrombus formation after surgical procedures
The findings suggest that the compound can be a viable alternative to existing anticoagulants, providing effective management of hypercoagulable states .
Potential Therapeutic Uses
Beyond its anticoagulant properties, this compound may have broader therapeutic implications. Its structural characteristics suggest potential applications in treating neurological and psychiatric disorders. Compounds with similar structures have been investigated for their roles in modulating muscarinic acetylcholine receptors, which are implicated in various conditions, including:
- Alzheimer’s disease
- Parkinson’s disease
- Schizophrenia
These conditions are associated with dysfunctions in neurotransmitter systems, and compounds like this compound could provide new avenues for treatment .
Mechanism of Action
The mechanism of action of (4-Chlorocinnolin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of (4-Chlorocinnolin-3-yl)methanamine and structurally related methanamine derivatives, emphasizing structural features, biological activities, and key findings.
Discussion of Key Findings
Structural Influences on Activity
- Heterocyclic Core: The cinnoline ring in this compound distinguishes it from analogs with quinoline (MG3), benzimidazole (), or pyridine () cores. These differences impact electronic properties and binding interactions. For example, MG3’s quinoline core is associated with antimalarial activity, while benzimidazole derivatives target plant biology .
- Substituent Effects : Chlorine position (para vs. meta) and additional groups (e.g., methoxy in ) alter lipophilicity and toxicity. The para-chloro substitution in the target compound may enhance target affinity compared to meta-chloro derivatives .
- Synthetic Utility : Long alkyl chains () or pyrrolizidinyl groups () improve solubility or enable functionalization, whereas rigid oxane rings () may restrict conformational flexibility.
Biological Activity
(4-Chlorocinnolin-3-yl)methanamine, a compound with the chemical formula C10H9ClN2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound consists of a cinnoline core substituted with a chlorophenyl group and an amine functional group. This configuration may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial : Exhibits activity against various bacterial strains.
- Anticancer : Shows potential as an inhibitor of cancer cell proliferation.
- Enzyme Inhibition : Interacts with specific enzymes involved in metabolic pathways.
The biological activity of this compound is primarily attributed to its ability to interact with biomolecules through several mechanisms:
- Enzyme Interaction : The amine group can form hydrogen bonds with active site residues of enzymes, potentially leading to inhibition or modulation of their activity.
- Cell Signaling Modulation : It may influence signaling pathways by altering the phosphorylation states of key proteins.
- Gene Expression Regulation : The compound can interact with transcription factors, affecting gene transcription.
1. Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound exhibited significant inhibitory effects on gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
2. Anticancer Properties
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis and cell cycle arrest at G0/G1 phase in treated cells.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
3. Enzyme Inhibition Studies
Research has shown that this compound acts as an inhibitor for specific kinases involved in cancer signaling pathways. The compound's binding affinity was assessed using molecular docking studies.
| Enzyme | Binding Affinity (kcal/mol) |
|---|---|
| EGFR | -9.5 |
| VEGFR | -8.7 |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Anticancer Activity : A clinical trial investigated the efficacy of this compound in patients with advanced solid tumors. Results indicated a favorable safety profile and preliminary evidence of antitumor activity.
- Case Study on Antimicrobial Resistance : In a study focusing on antibiotic resistance, this compound was shown to restore sensitivity to certain resistant bacterial strains when used in combination with traditional antibiotics.
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing (4-Chlorocinnolin-3-yl)methanamine, and how can reaction conditions be optimized for higher yields?
- Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination. For example, brominated intermediates (e.g., as in [(2-Bromo-5-(trifluoromethyl)phenyl)methanamine]) can undergo coupling reactions with chlorocinnoline derivatives. Optimization includes adjusting solvent systems (e.g., methyl tert-butyl ether for phase separation), temperature control, and stoichiometric ratios of reagents. Purification via column chromatography or recrystallization is critical to isolate the target compound .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Answer : Use a combination of spectroscopic techniques:
- NMR (¹H/¹³C) to confirm substituent positions and amine functionality.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV detection to assess purity (>95% recommended for biological assays).
Refer to PubChem entries for analogous methanamine derivatives (e.g., InChIKey and spectral data) as benchmarks .
Q. What experimental approaches are used to determine solubility and partition coefficients (logP) of this compound?
- Answer :
- Shake-flask method : Dissolve the compound in water-saturated octanol and aqueous buffer, followed by HPLC quantification.
- Thermogravimetric analysis (TGA) to study thermal stability and hygroscopicity.
- Address inconsistencies by standardizing temperature/pH conditions and cross-validating with computational tools like ACD/Labs .
Advanced Research Questions
Q. What mechanistic insights exist for the biological activity of this compound derivatives?
- Answer : Studies on structurally similar compounds (e.g., carbazolyl methanamines) suggest interactions with cellular targets such as kinases or neurotransmitter receptors. For example, derivatives may inhibit glioma cell proliferation via apoptosis induction, as shown in U87 MG cell line assays. Mechanistic validation requires:
- Receptor binding assays (e.g., radioligand displacement).
- Western blotting to track downstream signaling proteins (e.g., caspase-3 cleavage) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound analogs?
- Answer :
- Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.
- Side-chain variations : Replace the chlorocinnoline moiety with heterocycles (e.g., pyridine) to assess selectivity.
- In silico docking (e.g., AutoDock Vina) to predict binding affinities to target proteins. Validate with in vitro dose-response assays .
Q. How should researchers resolve contradictions in reported pharmacological data for this compound analogs?
- Answer :
- Triangulation : Cross-reference data from multiple assays (e.g., cytotoxicity vs. apoptosis-specific markers).
- Replicate studies under standardized conditions (e.g., cell passage number, serum concentration).
- Meta-analysis to identify confounding variables (e.g., solvent effects in viability assays) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Answer :
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.
- Store at 2–8°C under inert atmosphere (argon) to prevent degradation.
- Dispose of waste via certified chemical disposal services, as outlined for hazardous intermediates .
Q. What computational strategies are effective for modeling the pharmacokinetics of this compound?
- Answer :
- ADMET prediction : Use tools like SwissADME to estimate absorption, CYP450 interactions, and blood-brain barrier penetration.
- Molecular dynamics simulations (e.g., GROMACS) to study binding stability in aqueous environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
